molecular formula C8H6F2O3 B1351869 2,3-Difluoro-4-methoxybenzoic acid CAS No. 329014-60-0

2,3-Difluoro-4-methoxybenzoic acid

Cat. No. B1351869
M. Wt: 188.13 g/mol
InChI Key: OBSJPUVORWCLNA-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxybenzoic acid (DFMBA) is a derivative of benzoic acid that has been widely studied due to its unique properties. It is a small molecule with a molecular weight of 214 g/mol and a melting point of 132-134 °C. It has been used in various scientific research applications, such as drug delivery, drug design, and biochemical research. In addition, it has been used in laboratory experiments to study its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemical Characteristics and Pharmacological Activities

Research into similar benzoic acid derivatives, such as Gallic acid and Vanillic acid, highlights the potential for chemical compounds with benzoic acid structures to exhibit significant pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These studies suggest a focus on exploring the chemical synthesis, pharmacokinetics, and potential therapeutic applications of such compounds (Bai et al., 2020); (Ingole et al., 2021).

Analytical Methods and Antioxidant Activity

The development and application of analytical methods for determining antioxidant activity are critical for understanding the therapeutic potential of chemical compounds. Studies on the antioxidant capacity of complex samples, involving methods such as ORAC, HORAC, TRAP, and TOSC assays, provide a framework for evaluating the antioxidant activities of compounds like 2,3-Difluoro-4-methoxybenzoic acid and their implications for health and disease prevention (Munteanu & Apetrei, 2021).

Environmental Degradation and Toxicity

Environmental studies on the degradation, fate, and behavior of chemical compounds in aquatic environments offer insights into the environmental impact and potential toxicological concerns associated with their use. Understanding the biodegradability, persistence, and toxicological profiles of similar compounds can inform research into the safe and sustainable application of 2,3-Difluoro-4-methoxybenzoic acid (Liu & Avendaño, 2013).

properties

IUPAC Name

2,3-difluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSJPUVORWCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394176
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methoxybenzoic acid

CAS RN

329014-60-0
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329014-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (2N, 50 mL) was added into a mixture of methyl 2,3-difluoro-4-methoxybenzoate (10.0 g, 49.5 mmol), THF (100 mL) and MeOH (100 mL). The mixture was stirred at room temperature for 6 h, and acidified with HCl (2N). The precipitated solid was filtered off, washed with water and dried to give a white solid (8.9 g, 96% yield, m.p. 194-196° C.); MS m/e 187 (M−H)+.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
96%

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